Quercetagetin

Descripción

Classification and Distinctive Structural Attributes of Quercetagetin within the Flavonol Family

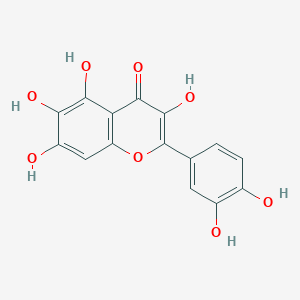

This compound is chemically classified as a hexahydroxyflavone. nih.govebi.ac.uk Its fundamental structure is a flavone (B191248) backbone, which consists of a three-ring structure (A, B, and C rings). Specifically, it is 2-(3,4-dihydroxyphenyl)-3,5,6,7-tetrahydroxy-4H-1-benzopyran-4-one. wikipedia.orgnih.gov The defining characteristic of this compound is the presence of six hydroxyl (-OH) groups attached to its core structure at positions 3, 5, 6, 7, 3', and 4'. nih.govebi.ac.uk This hexahydroxylated nature, particularly the additional hydroxyl group at the C-6 position on the A-ring compared to quercetin (B1663063) (a pentahydroxyflavone), is a key structural attribute. researchgate.netresearchgate.net

The arrangement of these hydroxyl groups, including a catechol group (two hydroxyl groups on the B-ring), significantly influences its chemical properties and biological activities.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C15H10O8 | nih.gov |

| Molar Mass | 318.23 g/mol | wikipedia.org |

| IUPAC Name | 2-(3,4-dihydroxyphenyl)-3,5,6,7-tetrahydroxychromen-4-one | nih.gov |

| CAS Number | 90-18-6 | wikipedia.org |

| Appearance | Crystalline Solid | |

| Water Solubility | Practically insoluble | foodb.ca |

Evolution of Research Interest in this compound

Initial research into this compound, like many flavonoids, was primarily focused on its identification and isolation from various plant sources. It has been found in plants such as those of the genus Eriocaulon and in the peel of immature Citrus unshiu. wikipedia.orgtargetmol.combiomolther.org Early studies also established its role as a plant metabolite. ebi.ac.uk

Over the past two decades, there has been a significant increase in research interest surrounding this compound. researchgate.net This surge can be attributed to a growing body of evidence suggesting its potential as a potent antioxidant and its involvement in various cellular processes. ebi.ac.uk Research has expanded from basic characterization to investigating its specific interactions with biological targets, such as its ability to act as an enzyme inhibitor. targetmol.com For instance, it has been identified as a moderately potent and selective inhibitor of Pim-1 kinase. targetmol.commedchemexpress.com

Scope and Research Imperatives for Comprehensive this compound Studies

While research on this compound has advanced, there remain critical areas that require further investigation to fully understand its potential. A systematic review of the existing literature highlights that while numerous preclinical studies have explored its effects, there is a notable lack of extensive clinical trial data. researchgate.net

Future research imperatives include:

In-depth Mechanistic Studies: A deeper understanding of the molecular mechanisms underlying this compound's observed biological activities is crucial. This includes elucidating its specific signaling pathways and interactions with cellular components.

Biosynthesis and Biotechnological Production: Further investigation into the biosynthetic pathways of this compound, particularly the role of enzymes like flavonol 6-hydroxylase, could pave the way for biotechnological production methods to obtain higher yields of the compound. researchgate.net

Pharmacokinetics and Metabolism: Comprehensive studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound in humans are necessary to understand its bioavailability and how it is processed in the body. researchgate.net

Comparative Studies: More direct comparative studies between this compound and its structural analog, quercetin, are needed to delineate their respective potencies and mechanisms of action.

Addressing these research gaps will be essential for a more complete understanding of this compound and its potential applications.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(3,4-dihydroxyphenyl)-3,5,6,7-tetrahydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O8/c16-6-2-1-5(3-7(6)17)15-14(22)13(21)10-9(23-15)4-8(18)11(19)12(10)20/h1-4,16-20,22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVOLCUVKHLEPEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C=C(C(=C3O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80237978 | |

| Record name | Quercetagetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80237978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90-18-6 | |

| Record name | Quercetagetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quercetagetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quercetagetin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115916 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quercetagetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80237978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3,4-dihydroxyphenyl)-3,5,6,7-tetrahydroxy-4-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.794 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUERCETAGETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SV68G507VO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Advanced Production Methodologies of Quercetagetin

Elucidation of Endogenous Biosynthetic Pathways

The formation of quercetagetin in plants is a specialized branch of the broader flavonoid biosynthetic pathway, which originates from the phenylpropanoid pathway. researchgate.net The synthesis of the basic flavonoid structure is followed by specific enzymatic modifications that yield this compound.

Enzymatic Pathways in Plant Species (e.g., Flavonol 6-Hydroxylase Activity in Tagetes spp.)

The biosynthesis of this compound begins with the amino acid phenylalanine, which enters the phenylpropanoid pathway to form p-coumaroyl-CoA. researchgate.netnih.gov This molecule serves as a crucial precursor for the flavonoid pathway. The key enzymatic steps leading to this compound are detailed below. nih.govresearchgate.netmdpi.com

A pivotal reaction in the synthesis of this compound is the hydroxylation at the C6 position of the A-ring of a flavonol precursor, such as quercetin (B1663063). researchgate.net This reaction is catalyzed by Flavonol 6-hydroxylase (F6H) , an enzyme that plays an essential role in the biosynthesis of this compound in species like those of the genus Tagetes (marigolds). researchgate.netmdpi.com In some plants, this 6-hydroxylation activity is carried out by a cytochrome P450-dependent monooxygenase. mdpi.commdpi.com For instance, in Tagetes erecta and Rudbeckia hirta, a cytochrome P450-dependent F6H has been identified. mdpi.commdpi.com

The proposed biosynthetic route from the general flavonoid pathway to this compound is as follows:

Phenylalanine → p-Coumaroyl-CoA : Initial steps of the phenylpropanoid pathway. researchgate.netnih.gov

p-Coumaroyl-CoA + Malonyl-CoA → Naringenin (B18129) Chalcone (B49325) → Naringenin : Formation of the foundational C15 flavonoid skeleton by chalcone synthase (CHS) and chalcone isomerase (CHI). nih.gov

Naringenin → Dihydrokaempferol (B1209521) → Dihydroquercetin (Taxifolin) : Hydroxylation events on the B-ring catalyzed by enzymes like flavanone (B1672756) 3-hydroxylase (F3H) and flavonoid 3'-hydroxylase (F3'H). nih.govmdpi.com

Dihydroquercetin → Quercetin : Oxidation by flavonol synthase (FLS) to form the flavonol quercetin. nih.govbiorxiv.org

Quercetin → this compound : The definitive 6-hydroxylation step mediated by F6H. researchgate.net

Table 1: Key Enzymes in the Biosynthesis of this compound

Enzyme Abbreviation Function in Pathway Enzyme Class Phenylalanine ammonia-lyase PAL Converts phenylalanine to cinnamic acid. nih.gov Lyase 4-Coumarate-CoA ligase 4CL Converts p-coumaric acid to p-coumaroyl-CoA. nih.gov Ligase Chalcone synthase CHS Catalyzes the formation of naringenin chalcone from p-coumaroyl-CoA and malonyl-CoA. Transferase Chalcone isomerase CHI Isomerizes naringenin chalcone to naringenin. Isomerase Flavanone 3-hydroxylase F3H Hydroxylates naringenin to produce dihydrokaempferol. nih.gov Oxidoreductase Flavonoid 3'-hydroxylase F3'H Hydroxylates dihydrokaempferol to produce dihydroquercetin. nih.gov Oxidoreductase Flavonol synthase FLS Oxidizes dihydroquercetin to form quercetin. Oxidoreductase Flavonol 6-hydroxylase F6H Catalyzes the 6-hydroxylation of quercetin to form this compound. [1, 10] Oxidoreductase (Cytochrome P450)

Genetic Regulation and Transcriptional Control of this compound Formation

The biosynthesis of flavonoids, including this compound, is intricately regulated at the transcriptional level. frontiersin.orgfrontiersin.org The expression of the structural genes encoding the biosynthetic enzymes is controlled by complexes of transcription factors, primarily from the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat protein families. frontiersin.orgmdpi.com This regulatory unit is often termed the MBW complex. mdpi.comtandfonline.com

Specifically for flavonol synthesis, a subset of R2R3-MYB transcription factors, such as MYB11, MYB12, and MYB111 in Arabidopsis, are known to activate the expression of early biosynthetic genes like CHS, CHI, F3H, and FLS. frontiersin.orgtandfonline.comfrontiersin.org The expression of the crucial F6H gene, which directs the pathway toward this compound, is a key point of control.

The activity of these transcription factors and, consequently, the production of this compound can be influenced by various environmental stimuli. Factors such as UV radiation and pathogen attack can trigger signaling cascades that lead to the upregulation of flavonoid biosynthetic genes, enhancing the accumulation of protective compounds like this compound. mdpi.comfrontiersin.org

Biotechnological and Synthetic Approaches for Enhanced this compound Production

The valuable properties of this compound have driven research into methods for its large-scale and sustainable production, moving beyond simple extraction from plant sources. nih.gov

Development of Engineered Biosystems for Flavonol Synthesis

Metabolic engineering of microorganisms offers a promising platform for producing plant-derived compounds like this compound. nih.govmdpi.com Microbial hosts, particularly Escherichia coli and Saccharomyces cerevisiae, are frequently chosen for this purpose due to their well-understood genetics and rapid growth. mdpi.compnnl.gov

The strategy involves constructing an artificial biosynthetic pathway in the microbial host by introducing the necessary plant genes. frontiersin.org For de novo production of quercetin, a direct precursor to this compound, an engineered pathway in E. coli or yeast would typically include genes encoding TAL or PAL, 4CL, CHS, CHI, F3H, FLS, and F3'H. frontiersin.org Subsequent introduction of a functional F6H gene would complete the pathway to this compound.

Successful implementation of these engineered systems requires significant optimization. This includes balancing enzyme expression levels, redirecting metabolic flux from competing native pathways toward the desired product, and optimizing fermentation conditions to improve titers. pnnl.gov For example, enhancing the supply of the precursor malonyl-CoA is a common strategy to boost flavonoid production in engineered microbes. mdpi.com Researchers have successfully engineered E. coli to produce various quercetin glycosides, achieving titers in the range of hundreds of milligrams per liter, demonstrating the feasibility of these platforms. nih.govnih.gov

Strategies for Scalable Synthesis of this compound

To meet potential industrial demand, production methods must be scalable. Several strategies are being explored to achieve efficient, large-scale synthesis of this compound.

Plant Cell Cultures : Using cell suspension cultures of high-yielding plants, such as Tagetes species or Ficus benghalensis, provides a contained and controllable production environment. ijirset.comscielo.br The yield of target compounds in these cultures can often be significantly increased through the use of elicitors, which are signaling molecules like methyl jasmonate or salicylic (B10762653) acid that stimulate the plant's defense responses and secondary metabolite production. scielo.brscielo.br Studies have shown that quercetin production in cell cultures can surpass the levels found in the parent plant. ijirset.com Biotransformation, where a precursor like quercetin is fed to the cell culture for conversion into a glycosylated derivative, is another viable approach. pensoft.net

Microbial Fermentation : As described in the previous section, the use of engineered microbial cell factories is a highly promising route for scalable production. nih.gov Fermentation in large-scale bioreactors allows for precise control over growth conditions and can be optimized for high-density cultures, leading to substantial product yields. nih.gov Substrate-fed batch fermentation strategies have been employed to achieve titers of quercetin derivatives exceeding 800 mg/L. nih.gov

Table 2: Comparison of Production Strategies for this compound

Production Strategy Description Advantages Challenges Plant Cell Culture Cultivation of plant cells in liquid media to produce secondary metabolites. scielo.br Production independent of geography/climate; potential for high yields with elicitation. scielo.br Slow growth rates; genetic instability; complex nutrient requirements. Microbial Fermentation Use of engineered microorganisms (e.g., E. coli, yeast) to synthesize the compound. pnnl.gov Fast growth; well-defined genetics; high potential for process optimization and scalability. Complex pathway reconstruction; metabolic burden on the host; potential toxicity of the product. frontiersin.org Chemical Synthesis Step-wise construction of the molecule from simpler chemical precursors. mdpi.com High purity of final product; independence from biological systems. Often involves multiple complex steps, harsh reagents, and low overall yields. nih.gov

Table of Mentioned Compounds

Molecular Mechanisms of Action and Cellular Signaling Modulation

Investigation of Antioxidant Mechanisms

Quercetagetin's antioxidant effects are multifaceted, involving both the direct neutralization of reactive oxygen species and potential interactions with cellular antioxidant pathways.

This compound has demonstrated notable direct radical scavenging capabilities in various in vitro assays. A study involving this compound extracted from marigold (Tagetes erecta L.) inflorescence residues quantified its ability to neutralize 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radicals. The compound's efficiency is often measured by its IC50 value, which is the concentration required to scavenge 50% of the radicals. nih.gov

The research found that this compound's DPPH radical scavenging activity was slightly lower than that of quercetin (B1663063), a structurally similar flavonoid. A similar pattern was observed in the ABTS radical scavenging assay. nih.gov The study also employed hydroxyl radical (·OH) scavenging assays to evaluate the antioxidant potential of this compound. nih.gov

Table 1: In Vitro Radical Scavenging Activity of this compound

This table summarizes the 50% inhibitory concentration (IC50) values for this compound in different radical scavenging assays.

| Assay | Compound | IC50 (μmol/L) | Source |

| DPPH Radical Scavenging | This compound | 27.12 | nih.gov |

| Quercetin (for comparison) | 27.85 | nih.gov |

The available research from the conducted searches does not provide specific information on the direct effects of this compound on the activation of the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway.

Based on the conducted searches, there is no specific information detailing the effects of this compound on the enhancement of endogenous antioxidant enzyme expression and activity, such as for Catalase, Superoxide Dismutase, or Glutathione (B108866) Peroxidase.

Indirect Antioxidant Modulations through Cellular Defense Pathways

Exploration of Anti-Inflammatory Mechanisms

This compound has been identified as a potent modulator of inflammatory responses, particularly through its ability to suppress the production of key signaling molecules involved in inflammation.

Research has shown that this compound can effectively inhibit the production of pro-inflammatory chemokines. nih.gov In studies using HaCaT human keratinocytes stimulated with interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), this compound demonstrated a strong inhibitory effect on the expression of Macrophage-Derived Chemokine (MDC), also known as CCL22. elsevierpure.comnih.gov

This inhibition occurs at both the protein and mRNA levels. nih.gov The compound was found to dose-dependently inhibit the induction of MDC protein in the supernatants of cultured HaCaT cells. Further investigation revealed that this compound could inhibit the mRNA levels of MDC by up to 80-90%. nih.gov Notably, the study highlighted that this compound's inhibitory activity on MDC mRNA levels was stronger than that of quercetin. nih.govresearchgate.net This suggests that this compound is a significant anti-inflammatory component capable of suppressing key inflammatory mediators. nih.gov

Table 2: Anti-Inflammatory Effects of this compound

This table details the research findings on this compound's ability to inhibit pro-inflammatory chemokine release.

| Target | Cell Line | Stimulants | Observed Effect | Source |

| Macrophage-Derived Chemokine (MDC/CCL22) | HaCaT human keratinocytes | IFN-γ and TNF-α | Dose-dependent inhibition of protein and mRNA expression. | nih.govelsevierpure.comnih.gov |

Modulation of Inflammatory Signaling Cascades

While research into the broad anti-inflammatory effects of flavonoids is extensive, detailed investigations into the specific mechanisms of this compound are still emerging. The following sections delineate the current understanding of its role in key inflammatory pathways.

Currently, there is a lack of specific research data detailing the direct regulatory effects of this compound on the Nuclear Factor Kappa B (NF-κB) signaling cascade.

Detailed studies elucidating the comprehensive interactions of this compound with the various Mitogen-Activated Protein Kinase (MAPK) pathways, such as ERK and p38, are not sufficiently available to provide a thorough analysis. However, one study has indicated that this compound can inhibit Jun N-terminal kinase (JNK), a key component of the MAPK pathway, with a reported IC50 value of 4.6µM. usbio.net

This compound has been shown to play a significant role in mitigating inflammatory osteoclastogenesis, the process of bone resorption by osteoclast cells, which is often exacerbated in conditions like rheumatoid arthritis. Its mechanism of action in this context involves the moderation of the Pten/AKT/Nfatc1 signaling axis.

Research has demonstrated that this compound effectively suppresses osteoclast differentiation and function induced by lipopolysaccharide (LPS). In in vitro models, a concentration of 2 µM this compound was sufficient to inhibit LPS-driven osteoclast activity. This inhibition is achieved by modulating key signaling molecules. Specifically, this compound treatment leads to a significant promotion of Phosphatase and Tensin Homolog (Pten) expression while concurrently repressing the phosphorylation of AKT, a downstream target.

The modulation of this upstream pathway culminates in the downregulation of the master regulator of osteoclast differentiation, Nuclear Factor of Activated T-cells, cytoplasmic 1 (Nfatc1). Western blot analyses have confirmed that this compound treatment leads to a significant reduction in the protein expression of Nfatc1 and its downstream target, Cathepsin K (Ctsk), a critical enzyme for bone resorption.

Table 1: Effect of this compound on Osteoclast Marker Proteins

| Treatment Condition | Target Protein | Observed Effect |

|---|---|---|

| This compound (2 µM) | Pten | Significant promotion of expression |

| This compound (2 µM) | Phosphorylated AKT | Repression of phosphorylation |

| This compound (2 µM) | Nfatc1 | Significant reduction in protein expression |

| This compound (2 µM) | Ctsk | Significant reduction in protein expression |

These findings underscore this compound's ability to fine-tune the Pten/AKT/Nfatc1 axis, which ultimately contributes to the inhibition of osteoclast differentiation and function.

Analysis of Anti-Cancer Mechanisms

The potential of flavonoids as anti-cancer agents is an area of active investigation. This section focuses on the capacity of this compound to induce programmed cell death in cancer cells.

There is currently insufficient specific scientific literature available to detail the mechanisms by which this compound induces the intrinsic pathway of apoptosis, including its effects on the activation of Caspase-3 and Caspase-9 and the regulation of Bcl-2 family proteins.

Induction of Programmed Cell Death Pathways

Modulation of Anti-Apoptotic Proteins (e.g., Mcl-1, Bcl-2)

Overexpression of anti-apoptotic proteins from the B-cell lymphoma-2 (Bcl-2) family is a known factor in the survival and proliferation of cancer cells. Research into derivatives of this compound has shown potential for modulating these key proteins. Specifically, a synthesized derivative of this compound, referred to as compound 2a, has demonstrated the ability to effectively suppress the expression of both Myeloid Cell Leukemia-1 (Mcl-1) and Bcl-2 in leukemia cell lines. nih.govresearchgate.net Molecular docking studies predict that this derivative can form stable interactions within the active pockets of both Mcl-1 and Bcl-2 proteins, suggesting a direct mechanism of inhibition. nih.gov This interaction is predicted to involve hydrogen bonding and hydrophobic interactions, leading to the downregulation of these critical survival proteins. nih.gov

Inhibition of Cell Proliferation and Induction of Cell Cycle Arrest (e.g., G2/M phase)

The regulation of the cell cycle is a critical process in controlling cell proliferation. Certain chemical compounds can interfere with this cycle, causing it to halt at specific checkpoints, which can prevent cell division. Studies involving a synthesized derivative of this compound have shown that it can induce cell cycle arrest in the G2/M phase in leukemia cells. nih.gov This arrest at the G2/M checkpoint prevents the cells from entering mitosis, thereby inhibiting proliferation. The investigation demonstrated that this this compound derivative markedly arrested the cell cycle, which is a significant mechanism for its observed anti-proliferative activity against these cells. nih.govresearchgate.net

Suppression of Tumor Angiogenesis and Metastasis

Scientific literature focusing specifically on this compound's role in suppressing tumor angiogenesis and metastasis is not available at this time. While related flavonoids have been studied for these properties, data directly implicating this compound is currently lacking.

Impact on Carcinogen Inactivation and Multidrug Resistance Modulation

Currently, there is a lack of specific research findings on the direct impact of this compound on the mechanisms of carcinogen inactivation and the modulation of multidrug resistance in cancer cells.

Investigation of Enzyme Inhibitory Mechanisms

Tyrosinase Inhibition Studies

This compound has been identified as a potential inhibitor of tyrosinase, a key enzyme involved in melanin (B1238610) synthesis. frontiersin.orgnih.gov The inhibitory effect has been quantified, with studies reporting an IC50 value of 0.19 ± 0.01 mM, indicating its potency in reducing tyrosinase activity. frontiersin.orgnih.govresearchgate.net

Characterization of Inhibitory Kinetics and Binding Modes (e.g., Mixed-Type Reversible Inhibition)

Kinetic studies have been crucial in defining the nature of this compound's interaction with tyrosinase. The inhibition is characterized as a reversible, mixed-type mechanism. frontiersin.orgnih.gov This indicates that this compound can bind to both the free tyrosinase enzyme and the enzyme-substrate complex, thereby interfering with the catalytic process. frontiersin.orgnih.gov

Analysis using Lineweaver-Burk plots, where lines intersect in the third quadrant, confirms this mixed-type inhibition. frontiersin.orgnih.gov The inhibition constants, Kᵢ (for binding to the free enzyme) and Kᵢₛ (for binding to the enzyme-substrate complex), have been determined to be 0.24 mM and 0.12 mM, respectively. frontiersin.org

| Parameter | Value | Reference |

|---|---|---|

| IC₅₀ | 0.19 ± 0.01 mM | frontiersin.orgnih.gov |

| Inhibition Type | Reversible Mixed-Type | frontiersin.orgnih.gov |

| Kᵢ (Inhibition Constant - Free Enzyme) | 0.24 mM | frontiersin.org |

| Kᵢₛ (Inhibition Constant - Enzyme-Substrate Complex) | 0.12 mM | frontiersin.org |

Molecular docking simulations have provided further insight into the binding mode. These models suggest that this compound fits into the active pocket of the tyrosinase enzyme. nih.gov The interaction is stabilized by the formation of a hydrogen bond with the amino acid residue His259 and through hydrophobic interactions with several other residues, including Val248, His263, Val283, and Ala286. nih.gov These binding interactions are believed to be responsible for the observed reduction in tyrosinase's enzymatic activity. frontiersin.orgnih.gov Fluorescence quenching studies also support that this compound binds to tyrosinase and can alter its conformation. nih.govresearchgate.net

Conformational Changes of Target Enzymes Upon this compound Interaction

The interaction of flavonoids like this compound with target enzymes often involves the induction of conformational changes that alter the protein's structure and, consequently, its function. Docking studies have shown that this compound can fit into the active site cleft of enzymes, interacting with critical amino acid residues that influence proteolytic or other enzymatic activities. For instance, in studies with botulinum neurotoxin type A light chain (LC/A), this compound was identified as a potential inhibitor, with docking models showing its ability to occupy the active site.

While detailed crystallographic data on this compound-enzyme complexes is limited, the principles of its interaction can be inferred from studies on the structurally similar flavonoid, quercetin. When quercetin binds to a protein, it can initiate a sequence of conformational alterations. nih.gov These changes are often stabilized by a network of hydrogen bonds and hydrophobic interactions between the flavonoid and amino acid residues within the binding pocket. nih.govresearchgate.net Such interactions can cause a displacement of key structural elements, like alpha-helices, which propagates throughout the protein structure. nih.gov This allosteric effect can reorient the protein's domains, rendering them unsuitable for substrate binding or catalytic activity. nih.gov Multi-spectroscopic and calorimetric studies on quercetin's interaction with proteins like alpha-2-macroglobulin have confirmed that it can induce concentration-dependent alterations in the protein's secondary structure. researchgate.net

Research on Anti-Diabetic and Metabolic Regulation Mechanisms

This compound and its derivatives have been identified as promising agents in the management of type 2 diabetes (T2DM) due to their multi-targeted mechanisms that regulate metabolic pathways. mdpi.com Research has highlighted that this compound exhibits strong anti-diabetic properties. mdpi.com Its glycoside, quercetagitrin (B192241), has been specifically recognized as a dual-target inhibitor of Protein Tyrosine Phosphatase N6 (PTPN6) and Protein Tyrosine Phosphatase N9 (PTPN9), which are key contributors to the development of T2DM. mdpi.com The inhibition of these phosphatases is a valuable therapeutic approach for managing the disease. mdpi.com

The mechanisms of action for flavonoids like this compound are pleiotropic, involving interaction with molecular targets in the pancreas, skeletal muscle, adipose tissue, and liver to maintain whole-body glucose homeostasis. nih.gov These actions include sensitizing tissues to insulin (B600854) and improving glucose utilization in peripheral tissues. nih.gov

Impact on Glucose Metabolism and Insulin Sensitivity

This compound's impact on glucose metabolism is significantly linked to its ability to enhance glucose uptake and improve insulin signaling. A key study on its derivative, quercetagitrin (QG), demonstrated that it suppressed the catalytic activity of both PTPN6 and PTPN9 in vitro. mdpi.com This inhibition directly led to an enhancement of glucose uptake in C2C12 myoblasts. mdpi.com

The downstream effects of this inhibition involve the modulation of crucial signaling pathways. QG was found to increase the phosphorylation of both adenosine (B11128) monophosphate-activated protein kinase (AMPK), an insulin-independent pathway, and the insulin-dependent phosphorylation of Akt in muscle cells. mdpi.com Furthermore, it promoted Akt phosphorylation even in the presence of palmitic acid, which suggests an ability to attenuate insulin resistance. mdpi.com By targeting PTPN6 and PTPN9, this compound can upregulate glucose uptake through both insulin-dependent (Akt) and insulin-independent (AMPK) mechanisms. mdpi.com Studies on the parent compound quercetin corroborate these findings, showing it improves glycemic control by enhancing insulin sensitivity and stimulating glucose uptake through modulation of the AMPK and PI3K/Akt pathways. mdpi.comresearchgate.net

Table 1: Effect of Quercetagitrin (QG) on Key Diabetic Markers and Signaling Pathways

| Target/Marker | Effect of QG Treatment | Signaling Pathway | Outcome |

|---|---|---|---|

| PTPN6 | Inhibition (IC50 = 1 µM) mdpi.com | - | Increased Glucose Uptake mdpi.com |

| PTPN9 | Inhibition (IC50 = 1.7 µM) mdpi.com | - | Increased Glucose Uptake mdpi.com |

| Glucose Uptake | Increased in C2C12 myoblasts mdpi.com | AMPK & Akt mdpi.com | Improved Glucose Homeostasis mdpi.com |

| AMPK Phosphorylation | Increased mdpi.com | Insulin-Independent mdpi.com | Enhanced Glucose Uptake mdpi.com |

| Akt Phosphorylation | Increased mdpi.com | Insulin-Dependent mdpi.com | Attenuation of Insulin Resistance mdpi.com |

Studies on Immunomodulatory Effects

This compound has demonstrated notable immunomodulatory and anti-inflammatory effects. In animal studies, dietary supplementation with this compound was shown to improve the immunity of broilers by significantly increasing the levels of Immunoglobulin G (IgG) and complement component 4 (C4) in the blood. frontiersin.org This effect is partly attributed to this compound's antioxidant properties, which can alleviate oxidative stress on immune cells. frontiersin.org

Due to its structural similarity to quercetin, the broader immunomodulatory mechanisms of this compound can be inferred from extensive research on quercetin. Quercetin is known to modulate the inflammatory cascade by inhibiting the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). mdpi.commetagenicsinstitute.com It has a regulatory effect on various immune cells, including inhibiting histamine (B1213489) and cytokine release from mast cells. metagenicsinstitute.com

Furthermore, quercetin can influence the balance of T-helper (Th) cell responses. It has been shown to induce the gene expression and production of Th-1-derived interferon-gamma (IFN-γ) while downregulating the production of Th-2-derived IL-4. nih.gov This suggests it can help steer the immune response towards a Th-1 phenotype. nih.gov Quercetin also suppresses the activation of the NLRP3 inflammasome, a key component of the innate immune system, resulting in decreased secretion of IL-1β. metagenicsinstitute.com

Table 2: Summary of Immunomodulatory Effects of this compound and Related Flavonoids

| Compound | Finding | Model | Potential Mechanism |

|---|---|---|---|

| This compound | Increased blood levels of IgG and C4. frontiersin.org | Broilers frontiersin.org | Alleviation of oxidative stress on immune cells. frontiersin.org |

| Quercetin | Reduced TNF-α production. metagenicsinstitute.com | Macrophages, Lung Epithelial Cells metagenicsinstitute.com | Modulation of TNF-α-mediated inflammatory cascades. metagenicsinstitute.com |

| Quercetin | Inhibited histamine and cytokine release. metagenicsinstitute.com | Mast Cells metagenicsinstitute.com | Antiallergic properties. metagenicsinstitute.com |

| Quercetin | Suppressed NLRP3 inflammasome activation. metagenicsinstitute.com | Experimental Models metagenicsinstitute.com | Reduced secretion of IL-1β. metagenicsinstitute.com |

| Quercetin | Induced Th-1-derived IFN-γ and inhibited Th-2-derived IL-4. nih.gov | Peripheral Blood Mononuclear Cells nih.gov | Mediation of immuno-stimulatory effects. nih.gov |

Neuroprotective Mechanisms of Action

This compound exhibits significant neuroprotective properties, particularly in the context of retinal health. mdpi.comnih.gov Its mechanisms of action are rooted in its potent antioxidant and anti-inflammatory capabilities, which allow it to counteract cellular damage caused by oxidative stress. mdpi.comnih.gov

Protection Against Photo-Oxidative Damage in Retinal Cells

Exposure to high-intensity light, such as from light-emitting diodes (LEDs), can trigger phototoxicity in the retina, leading to oxidative stress and damage to photoreceptors and the retinal pigment epithelium (RPE). mdpi.comnih.govresearchgate.net Research has demonstrated that this compound is effective in protecting retinal cells from such photo-oxidative damage. mdpi.comnih.gov

In a rat model of LED-induced retinal damage, administration of this compound effectively reversed the detrimental effects of light exposure. nih.gov LED exposure caused a significant spike in serum malondialdehyde (MDA), a marker of lipid peroxidation, and inflammatory cytokines. nih.gov Treatment with this compound significantly counteracted these changes. nih.gov The protective mechanism involves the suppression of key inflammatory mediators in the retina, including nuclear factor-kappa B (NF-κB), intercellular adhesion molecule (ICAM), and monocyte chemoattractant protein-1 (MCP-1). nih.gov By mitigating the oxidative and inflammatory insults, this compound helps preserve the structural integrity of the retina, preventing the reduction of outer nuclear layer (ONL) thickness that is characteristic of photoreceptor cell death. nih.gov

Modulation of Neuroplasticity Markers

Beyond its direct antioxidant effects, this compound also exerts neuroprotective action by modulating markers of neuroplasticity. mdpi.comnih.gov Neuroplasticity is crucial for the maintenance and repair of neuronal circuits. In the context of retinal damage, this compound has been shown to positively influence several key markers. mdpi.com

The protective effects of this compound are linked to the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. mdpi.comnih.gov Nrf2 is a critical transcription factor that regulates the expression of antioxidant proteins. nih.gov In studies on LED-exposed rats, this compound treatment enhanced the expression of Nrf2 and its downstream target, heme oxygenase-1 (HO-1), which are crucial for cellular defense against oxidative stress. nih.gov

Simultaneously, this compound modulated proteins associated with neuronal structure and growth. It increased the expression of Growth-Associated Protein-43 (GAP43) and Neural Cell Adhesion Molecule (NCAM), both of which are vital for neural development, synaptic plasticity, and regeneration. mdpi.comnih.gov Conversely, it suppressed the expression of glial fibrillary acidic protein (GFAP), a marker of reactive gliosis, which is a response to neuronal injury that can be detrimental. nih.gov This modulation of neuroplasticity markers suggests that this compound not only protects retinal cells from damage but also supports the maintenance and potential repair of retinal neural tissue. mdpi.comnih.gov

Table 3: Effect of this compound on Retinal Markers in a Model of Photo-Oxidative Damage

| Marker Type | Marker | Effect of LED-Induced Damage | Effect of this compound Treatment |

|---|---|---|---|

| Oxidative Stress | Serum Malondialdehyde (MDA) | Increase nih.gov | Reversal of Increase nih.gov |

| Inflammation | Retinal NF-κB, ICAM, MCP-1 | Increase nih.gov | Suppression nih.gov |

| Antioxidant Response | Retinal Nrf2, HO-1 | Reduction nih.gov | Enhancement nih.gov |

| Neuroplasticity | Retinal GAP43, NCAM | Reduction nih.gov | Enhancement nih.gov |

| Gliosis | Retinal GFAP | Increase nih.gov | Suppression nih.gov |

| Retinal Structure | Outer Nuclear Layer (ONL) Thickness | Reduction nih.gov | Prevention of Reduction nih.gov |

Structure Activity Relationship Sar of Quercetagetin and Its Derivatives

Impact of Methylation and Other Substitutions on Pharmacological Profiles

Modification of the hydroxyl groups through processes like methylation can significantly alter the pharmacological profile of quercetagetin.

Methylation, the addition of a methyl group, can modulate the anti-cancer activity of this compound and its derivatives. Studies have shown that methylation can either enhance or diminish the cytotoxic effects of these compounds against cancer cells. For instance, methylation of specific hydroxyl groups in this compound has been found to enhance its anticancer activity against certain leukemia cell lines. mdpi.com One study reported that a methylated derivative of this compound, compound 2a, exhibited potent, broad-spectrum anticancer activity. mdpi.com The methylation of this compound can lead to hydrophobic interactions with proteins, which may contribute to its in vitro activity. mdpi.com

Conversely, other research has indicated that methylation of quercetin (B1663063) can lead to a loss of its anti-tumor activity in human breast cancer cells. nih.govnih.gov The specific positions of methylation on the flavonoid scaffold appear to be a critical factor in determining the resulting biological effect. For example, methylation at the C-3 and C-7 hydroxyl groups of quercetin was shown to increase anticancer activity, whereas methylation at the C-5 position reduced its activity. acs.org Improving the lipid solubility of this compound through such modifications is considered a rational strategy to enhance its anticancer activity. mdpi.com

Interactive Data Table: Impact of Methylation on this compound's Anti-Cancer Activity

| Compound | Modification | Effect on Anti-Cancer Activity | Cell Line(s) | IC50 (µM) |

| This compound | - | Baseline Activity | U937 | 4.62 mdpi.com |

| Compound 2a | Methylation of 4, 8, 9, and 13-OH | Enhanced Activity | U937, K562, K562R, KG-1 | 0.276, 0.159, 0.312, 0.271 mdpi.com |

| 4Me-Q | 3,3′,4′,7-O-tetramethylquercetin | Loss of Activity | MCF-7, MDA-MB-231 | >160 researchgate.net |

| Quercetin | - | Baseline Activity | MCF-7, MDA-MB-231 | 40 (approx.) researchgate.net |

Lipophilicity and its Correlation with Bioactivity

The lipophilicity of a compound is a critical physicochemical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its biological activity. For this compound, a naturally occurring flavonoid, modifications to its structure that increase lipophilicity have been shown to be a rational strategy for enhancing its therapeutic potential, particularly its anticancer effects.

Research into a series of synthesized this compound derivatives has demonstrated a clear correlation between increased lipid solubility and improved cytotoxic activity against various leukemia cell lines. For instance, the parent compound, this compound, exhibits no significant cytotoxicity against the KG-1 leukemia cell line. However, the introduction of more lipophilic groups leads to a marked improvement in its anticancer activity. nih.gov

A study involving derivatives of this compound (compounds 2a, 2b, 2l, 2q, 2r, 2s, 2t, 3a, 4a, and 4e ) showed that increasing lipophilicity resulted in potent inhibitory functions, with IC₅₀ values ranging from 0.271 to 8.592 µM against the KG-1 cell line. nih.gov One of the most potent derivatives, compound 2a , which involves the methylation of several hydroxyl groups (4, 8, 9, and 13-OH), exhibited significant anticancer activity against four different leukemia cell lines (K562, K562R, U937, and KG-1). This methylation enhances the compound's hydrophobic character, which is believed to facilitate more effective interaction with cellular targets. nih.gov

The structure-activity relationship (SAR) analysis from this research underscores that improving the lipid solubility of this compound is a viable approach to boost its anticancer efficacy. nih.gov This suggests that the relatively polar nature of the parent this compound molecule may limit its ability to cross cell membranes and reach intracellular targets. By modifying the structure to be more lipophilic, these derivatives can likely achieve higher intracellular concentrations, leading to enhanced bioactivity.

Table 1: Anticancer Activity of this compound and its Lipophilic Derivatives Against Leukemia Cell Lines

| Compound | K562 (IC₅₀ µM) | K562R (IC₅₀ µM) | KG-1 (IC₅₀ µM) | U937 (IC₅₀ µM) | Key Modification |

| This compound | - | - | No significant cytotoxicity | 4.62 | Parent Compound |

| 2a | 0.159 | 0.312 | 0.271 | 0.276 | Methylation of 4, 8, 9, 13-OH |

| 2b | - | - | < 8.592 | - | Lipophilic substitution |

| 2l | - | - | < 8.592 | - | Lipophilic substitution |

| 2q | - | - | < 8.592 | - | Lipophilic substitution |

| 2r | - | - | < 8.592 | - | Lipophilic substitution |

| 2s | - | - | < 8.592 | - | Lipophilic substitution |

| 2t | - | - | < 8.592 | - | Lipophilic substitution |

| 3a | - | - | < 8.592 | - | Lipophilic substitution |

| 4a | - | - | < 8.592 | - | Lipophilic substitution |

| 4e | - | - | < 8.592 | - | Lipophilic substitution |

| Data sourced from a study on synthesized this compound derivatives. nih.gov The '-' indicates data not specified in the provided source for that particular cell line. |

Computational Chemistry Approaches for SAR Elucidation

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. In the context of flavonoid antioxidants like this compound, DFT is particularly useful for analyzing reaction enthalpies to predict their radical scavenging potential. A key parameter calculated using DFT is the Bond Dissociation Enthalpy (BDE), which is the enthalpy change involved in breaking a specific bond, typically an O-H bond in the case of flavonoids. A lower BDE value indicates that the hydrogen atom can be more easily donated to a free radical, which is a primary mechanism of antioxidant activity.

While specific DFT studies providing BDE values for this compound are not available in the reviewed literature, extensive research on the closely related flavonoid, Quercetin, provides a clear framework for how such analysis is conducted. The principles are directly applicable to this compound due to their structural similarity. For flavonoids, the antioxidant activity is largely determined by the presence and location of hydroxyl (-OH) groups. DFT calculations on Quercetin have shown that the BDEs of its different -OH groups are not equal, making some positions more reactive than others. umons.ac.be

The analysis of Quercetin reveals the following sequence for the ease of hydrogen abstraction from its hydroxyl groups, from lowest to highest BDE: 4'-OH < 3'-OH < 3-OH < 7-OH < 5-OH. umons.ac.be This indicates that the catechol group on the B-ring (containing the 3'-OH and 4'-OH) is the most active site for donating a hydrogen atom to neutralize free radicals. The lower BDE at these positions is due to the ability of the resulting radical to be stabilized by electron delocalization across the molecule. umons.ac.be

This type of analysis is crucial for understanding the structure-activity relationship. For this compound, which has an additional -OH group at the 6-position compared to Quercetin, a similar DFT study would elucidate the reactivity of all its -OH groups and predict its primary antioxidant sites. Such computational insights are invaluable for designing more potent antioxidant derivatives.

Table 2: Illustrative Bond Dissociation Enthalpy (BDE) Values for Quercetin's Hydroxyl Groups (Calculated via DFT)

| Hydroxyl (OH) Group Position | Calculated BDE (kcal/mol) using (U)B3P86/6-311+G(d,p) |

| 4'-OH | 77.5 |

| 3'-OH | 79.2 |

| 3-OH | 81.3 |

| 7-OH | 84.7 |

| 5-OH | 95.8 |

| Disclaimer: The data presented in this table is for the compound Quercetin and is used for illustrative purposes to explain the application of DFT in analyzing reaction enthalpies for flavonoids, due to the absence of specific published data for this compound. umons.ac.be |

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. This method is instrumental in elucidating the structure-activity relationships of compounds like this compound by visualizing and quantifying their interactions with specific biological targets at the molecular level.

In the context of its anticancer activity, molecular docking studies have been employed to understand how this compound derivatives interact with key proteins involved in apoptosis, or programmed cell death. The B-cell lymphoma-2 (Bcl-2) family of proteins, including anti-apoptotic members like Bcl-2 and Myeloid cell leukemia-1 (Mcl-1), are fundamental regulators of this process and are often overexpressed in cancers, such as leukemia. nih.gov

Computational simulations have shown that derivatives of this compound can effectively bind to the active sites of these anti-apoptotic proteins. For example, the highly active methylated derivative, compound 2a , was studied to anticipate its bonding mode. The results indicated crucial interactions between the compound and these apoptotic proteins. The methylation of this compound not only increases its lipophilicity but also results in enhanced hydrophobic interactions with the protein targets. These computational findings support the in vitro experimental results, which show potent anticancer activity for this derivative. nih.gov

Advanced Analytical Methodologies for Quercetagetin in Complex Matrices

Chromatographic Techniques for Separation and Quantification in Biological Samples (e.g., HPLC-DAD, UFLC-MS/MS)

Chromatographic methods are paramount for the analysis of flavonoids, offering high selectivity and sensitivity. researchgate.netnih.gov High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) and Ultra-Fast Liquid Chromatography tandem Mass Spectrometry (UFLC-MS/MS) are among the most powerful techniques for this purpose. mdpi.comacs.org

HPLC-DAD methods are widely validated for the quantification of related flavonoids like quercetin (B1663063). mdpi.comnih.gov These methods typically employ reverse-phase C18 columns and mobile phases consisting of acidified water and organic solvents like acetonitrile (B52724) and/or methanol, allowing for effective separation. um.sinih.gov The DAD detector provides spectral information, enhancing peak identification and purity assessment. mdpi.com For Quercetagetin specifically, a two-dimensional HPLC method has been developed for its separation and purification from Tagetes erecta (marigold) extracts. google.com This method utilizes an AcchromX-Amide column with a water and acetonitrile mobile phase, with detection set between 200-260 nm. google.com

For higher sensitivity and structural confirmation, mass spectrometry-based methods are employed. UFLC-MS/MS combines the rapid separation capabilities of UFLC with the high selectivity and sensitivity of a triple quadrupole mass spectrometer. acs.orgbohrium.com This technique is invaluable for quantifying analytes in complex biological fluids like plasma. bohrium.comnih.gov Although extensive literature details UFLC-MS/MS methods for quercetin and its glycosides, nih.govucdavis.edu these methodologies provide a strong foundation for developing and validating specific assays for this compound in biological samples.

| Parameter | Condition | Source |

|---|---|---|

| Technique | Two-Dimensional HPLC | google.com |

| Stationary Phase | AcchromX-Amide chromatographic column | google.com |

| Mobile Phase | A: Water, B: Acetonitrile (92-98% isocratic elution) | google.com |

| Flow Rate | 2-4 mL/min | google.com |

| Detection | UV-Detector at 200-260 nm | google.com |

| Retention Time | 27-33 minutes | google.com |

Spectroscopic and Electrochemical Approaches for this compound Analysis

Spectroscopic techniques are vital for structural elucidation and for studying the interactions of this compound with other molecules. UV-visible spectroscopy of this compound shows a characteristic absorption peak at 370 nm. frontiersin.org This peak is sensitive to molecular interactions; for instance, the addition of copper sulfate (B86663) leads to a gradual decrease in the peak, indicating the formation of a this compound-copper complex with a 1:1 binding molar ratio. frontiersin.org

Fluorescence spectroscopy and Circular Dichroism (CD) have been employed to investigate the interaction between this compound and enzymes like tyrosinase. frontiersin.org Studies have shown that this compound can quench the intrinsic fluorescence of tyrosinase through a static process, indicating binding to the enzyme. frontiersin.org Furthermore, CD spectra revealed that this binding induces conformational changes in the enzyme's secondary structure, with a reduction in α-helix content and an increase in β-sheet structures. frontiersin.org

Electrochemical methods offer a simple, rapid, and cost-effective alternative for the determination of electroactive compounds like flavonoids. acs.org These sensors typically work by detecting the oxidation of the phenolic hydroxyl groups on the flavonoid structure. ingentaconnect.com Numerous electrochemical sensors have been developed for the structurally similar compound quercetin, using modified electrodes such as those incorporating graphene oxide or iron nanoparticles to enhance the signal. ingentaconnect.comelectrochemsci.orgingentaconnect.com These sensors exhibit high sensitivity, with detection limits in the nanomolar range. acs.org While specific electrochemical sensors tailored for this compound are not yet widely reported, the principles and materials used for quercetin detection hold significant promise for their future development.

| Technique | Finding | Application | Source |

|---|---|---|---|

| UV-Visible Spectroscopy | Characteristic absorption peak at 370 nm. | Studying complexation with copper ions. | frontiersin.org |

| Fluorescence Spectroscopy | Quenches tyrosinase fluorescence via a static mechanism. | Investigating enzyme-inhibitor binding. | frontiersin.org |

| Circular Dichroism (CD) | Induces conformational changes in tyrosinase (decreased α-helix, increased β-sheet). | Analyzing secondary structure changes upon binding. | frontiersin.org |

Innovative Sample Preparation and Enrichment Strategies

Effective sample preparation is a critical step to remove interferences and concentrate the target analyte, thereby improving the accuracy and sensitivity of subsequent analysis.

Deep Eutectic Solvents (DES) are emerging as green and sustainable alternatives to conventional organic solvents for the extraction of bioactive compounds from natural sources. nih.gov These solvents are typically composed of natural, inexpensive, and biodegradable components like choline (B1196258) chloride, sugars, and organic acids, which form a eutectic mixture with a low melting point. nih.govmdpi.com DES have been successfully applied to the extraction of flavonoids, including quercetin, from plant materials like onions and broccoli, demonstrating high extraction efficiencies. mdpi.comnih.govresearchgate.net Significantly, DES have been used as the extraction medium for Tagetes erecta flowers, a known source of this compound, prior to selective enrichment of the target compound. nih.govmdpi.com This highlights the compatibility of DES with advanced downstream purification techniques.

Molecularly Imprinted Polymers (MIPs) are synthetic polymers engineered to have specific recognition sites that are complementary in shape, size, and functionality to a target molecule. mdpi.comacs.org This "molecular lock and key" approach provides exceptional selectivity, making MIPs powerful tools for solid-phase extraction (SPE) of analytes from complex matrices. mdpi.comscientific.net

In a pioneering study, MIPs were specifically synthesized using this compound as the template molecule. nih.govmdpi.com These polymers were then used to selectively enrich this compound from the DES extracts of T. erecta flowers mentioned previously. nih.govmdpi.com

To tackle the challenge of analyzing biological fluids like plasma, which contain high concentrations of proteins, Restricted Access Molecularly Imprinted Polymers (RAMIPs) have been developed. rsc.orgresearchgate.net RAMIPs combine the selective binding sites of MIPs with a hydrophilic outer layer that physically blocks large molecules like proteins, while allowing small target analytes to access the binding sites. researchgate.netnih.gov this compound-based RAMIPs have been successfully synthesized and applied to enrich the compound directly from plasma. nih.govmdpi.com Experiments demonstrated that these RAMIPs possess outstanding macromolecular rejection properties, enabling the selective capture of this compound while excluding interfering proteins. nih.govmdpi.com

| Technique | Principle | Application for this compound | Source |

|---|---|---|---|

| Deep Eutectic Solvents (DES) | Green, designer solvents for efficient extraction of bioactive compounds. | Used as an extraction medium for T. erecta flowers to extract this compound. | nih.govmdpi.com |

| Molecularly Imprinted Polymers (MIPs) | Highly selective synthetic polymers with template-specific binding sites. | Synthesized to selectively enrich this compound from DES plant extracts. | nih.govmdpi.com |

| Restricted Access Molecularly Imprinted Polymers (RAMIPs) | MIPs with a hydrophilic external layer to exclude macromolecules. | Synthesized to selectively enrich this compound directly from plasma samples. | nih.govmdpi.com |

Preclinical Investigations and Therapeutic Research Potential

In Vitro Research Utilizing Cellular Models

Studies on Cancer Cell Lines (e.g., Leukemia, Glioblastoma, Cervical Carcinoma, Breast Cancer, Lung Cancer)

Quercetagetin, a flavonoid found in plants like Tagetes erecta L., has demonstrated notable anticancer properties in preclinical research. mdpi.com A series of synthesized this compound derivatives were evaluated for their efficacy against four leukemia cell lines: K562, K562R, U937, and KG-1. mdpi.com One particular derivative, compound 2a , in which the hydroxyl groups at positions 3, 5, 6, and 3' were methylated, showed significant cytotoxic effects across all tested leukemia cell lines. mdpi.com This compound was found to induce apoptosis and cause cell cycle arrest at the G2/M phase in K562 cells. mdpi.com Mechanistically, it acts as a potent inhibitor of the anti-apoptotic proteins Bcl-2 and Mcl-1. mdpi.comnih.gov

In the context of breast cancer, the effects of quercetin (B1663063), a structurally similar flavonoid, have been studied in MCF-7 and MDA-MB-231 cell lines. plos.orgnih.govnih.gov Quercetin was found to be more cytotoxic to MCF-7 cells, which are estrogen receptor-positive, than to MDA-MB-231 cells. plos.orgnih.gov It induced apoptosis and G1 phase arrest in MCF-7 cells, a process linked to the suppression of the Twist protein via the p38MAPK pathway. plos.orgnih.gov A systematic review of 31 articles confirmed that quercetin induces apoptosis in both MCF-7 and MDA-MB-231 cell lines. nih.gov

Research on lung cancer cell lines, specifically A549 and H1299, has shown that quercetin can inhibit cell proliferation and induce apoptosis. nih.govnih.gov It triggers pro-apoptotic autophagy through the SIRT1/AMPK signaling pathway. nih.govnih.gov The combination of quercetin with the anticancer drug trichostatin A was found to significantly enhance growth arrest and apoptosis in A549 cells, an effect mediated by the upregulation of the p53 protein. plos.org

Table 1: In Vitro Effects of this compound and Related Flavonoids on Cancer Cell Lines

| Cell Line | Cancer Type | Compound | Key Findings |

|---|---|---|---|

| K562, K562R, U937, KG-1 | Leukemia | This compound derivative (2a) | Potent cytotoxicity, induced apoptosis, G2/M cell cycle arrest, inhibited Bcl-2 and Mcl-1. mdpi.comnih.gov |

| MCF-7 | Breast Cancer | Quercetin | Significant cytotoxicity (IC50 of 37μM), induced apoptosis and G1 phase arrest, suppressed Twist expression. plos.orgnih.gov |

| MDA-MB-231 | Breast Cancer | Quercetin | Less sensitive to quercetin, but apoptosis was observed. plos.orgnih.govnih.gov |

| A549, H1299 | Lung Cancer | Quercetin | Inhibited proliferation, induced apoptosis and pro-apoptotic autophagy via SIRT1/AMPK pathway. nih.govnih.gov |

Investigations on Macrophage and Osteoclast Activity

This compound and its related flavonoid, quercetin, have been shown to modulate the activity of macrophages and osteoclasts, cells that play crucial roles in inflammation and bone resorption, respectively.

In studies using RAW 264.7 macrophages, quercetin was found to inhibit the production of nitric oxide (NO) and inflammatory cytokines like TNF-α, IL-1β, and IL-6, which are typically induced by lipopolysaccharide (LPS). rsc.orgfrontiersin.org It effectively blocked the activation of M1-polarized macrophages, a pro-inflammatory phenotype, by reducing the expression of markers such as TNF-α, IL-1β, and IL-6. frontiersin.org This inhibition of M1 macrophage activation was associated with decreased levels of Notch1 expression. frontiersin.org Furthermore, quercetin has been observed to protect RAW264.7 macrophages from apoptosis and lipid accumulation induced by glucosamine. spandidos-publications.com

Regarding osteoclast activity, a study demonstrated that 2 µM of this compound successfully inhibited the differentiation and function of osteoclasts driven by LPS. researchgate.netnih.gov This inhibitory effect was linked to the stimulation of the Nrf2/Keap1 signaling pathway and moderation of the Pten/AKT/Nfatc1 axis. researchgate.netnih.gov Similarly, quercetin has been shown to decrease osteoclast differentiation in a dose-dependent manner in both murine (RAW 264.7 cells) and human (peripheral blood monocytic cells) models. nih.gov It achieves this by inhibiting the activation of key transcription factors NF-κB and AP-1, which are essential for osteoclast formation. nih.gov

Table 2: Effects of this compound and Quercetin on Macrophage and Osteoclast Activity

| Cell Type | Stimulus | Compound | Concentration | Key Findings |

|---|---|---|---|---|

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Quercetin | 1-50 µM | Inhibited NO and pro-inflammatory cytokine production. rsc.orgfrontiersin.org |

| Osteoclasts | Lipopolysaccharide (LPS) | This compound | 2 µM | Inhibited osteoclast differentiation and function via Nrf2 and Pten/AKT/Nfatc1 pathways. researchgate.netnih.gov |

| RAW 264.7 & Human PBMCs | RANKL | Quercetin | 0.1-10 µM | Decreased osteoclastogenesis by inhibiting NF-κB and AP-1 activation. nih.gov |

Retinal Pigment Epithelial Cell Studies

Oxidative stress is a major contributor to the pathogenesis of age-related macular degeneration (AMD), which involves damage to the retinal pigment epithelium (RPE). arvojournals.org Research has shown that quercetin can protect human RPE cells from oxidative damage. In cultured human RPE cells, pre-incubation with quercetin significantly mitigated the decrease in mitochondrial function and cell vitality caused by hydrogen peroxide-induced oxidative stress. arvojournals.org

Specifically, pre-treatment with 50 µM quercetin significantly reduced the hydrogen peroxide-induced decrease in mitochondrial function and cell vitality. arvojournals.org Furthermore, 10 µM of quercetin markedly reduced the activation of caspase-3, an enzyme involved in apoptosis. arvojournals.org Quercetin also prevented the cellular senescence of RPE cells induced by hydrogen peroxide. arvojournals.org Another study using ARPE-19 cells found that quercetin treatment protected against hydrogen peroxide-induced injury by increasing the ratio of anti-apoptotic BCL-2 to pro-apoptotic BAX and suppressing the transcription of inflammatory and apoptotic factors. mdpi.comnih.gov It has also been shown to protect the RPE barrier from oxidative stress injury by promoting autophagy. tandfonline.com

In Vivo Animal Model Studies for Disease Intervention

Oxidative Stress Models (e.g., Diquat-Challenged Broilers)

This compound has been investigated for its protective effects against oxidative stress in animal models. A study using diquat-challenged broilers aimed to determine the effects of dietary this compound supplementation on growth, antioxidant capacity, and gut microbiota. frontiersin.orgresearcher.life Diquat, a herbicide known to induce severe oxidative stress, was used to create the animal model. frontiersin.org

The results indicated that dietary supplementation with this compound significantly mitigated the negative effects of diquat. frontiersin.orgresearcher.life Specifically, it alleviated the diquat-induced decrease in average daily feed intake and average daily gain. frontiersin.orgresearcher.life At the biochemical level, this compound supplementation counteracted the decrease in serum catalase (CAT) activity and duodenal glutathione (B108866) peroxidase (GSH-Px) activity, and reduced the increase in malondialdehyde (MDA) content, a marker of lipid peroxidation. frontiersin.orgresearcher.life Furthermore, it significantly increased the gene expression of GSH-Px, Nrf2, and Keap1, key components of the cellular antioxidant defense system. frontiersin.orgresearcher.life

Inflammatory Disease Models (e.g., Collagen Antibody-Induced Arthritis)

The therapeutic potential of this compound has also been explored in animal models of inflammatory diseases, such as rheumatoid arthritis (RA). In a study using a collagen antibody-induced arthritis (CAIA) mouse model, daily administration of 40 mg/kg of this compound was shown to significantly alleviate joint destruction. researchgate.netnih.gov This model is a rapid and synchronized alternative to the traditional collagen-induced arthritis (CIA) model for evaluating anti-inflammatory agents. mdbioproducts.comchondrex.com

The protective effect of this compound in the CAIA model is attributed to its ability to suppress inflammatory osteoclast activity, thereby alleviating inflammatory bone destruction. researchgate.netnih.gov The underlying mechanism involves the modulation of the Nrf2 signaling pathway and the Pten/AKT/Nfatc1 axis. researchgate.netnih.gov Research on the related flavonoid, quercetin, in various arthritis models has also shown significant reductions in arthritic scores, neutrophil infiltration, and levels of pro-inflammatory cytokines. frontiersin.org

Cancer Xenograft Models

Current preclinical research on this compound's effects in cancer xenograft models is limited. While the related flavonoid, quercetin, has been extensively studied in various xenograft models—including prostate, breast, and leukemia—demonstrating inhibition of tumor growth, similar in vivo studies focusing specifically on this compound are not as prevalent in the available scientific literature. spandidos-publications.comfrontiersin.orgnih.govd-nb.infotandfonline.comoncotarget.com

However, some research points to its potential. For instance, topical application of this compound on SKH-1 hairless mice was found to inhibit UVB-induced skin tumorigenesis. medchemexpress.com In this model, this compound delayed the development of tumors and reduced their volume, suggesting a potential role in skin cancer prevention and treatment. medchemexpress.com

In vitro studies have shown that this compound possesses antiproliferative and pro-apoptotic activity against various tumor cell lines, including cervical, breast, and lung cancer cells. mdpi.commedchemexpress.com These findings provide a strong rationale for future in vivo investigations using cancer xenograft models to validate its therapeutic efficacy. The primary difference between this compound and quercetin is an additional hydroxyl group at the C6 position, which is believed to influence its biological activity. mdpi.com Further xenograft studies are necessary to determine if this structural difference translates to superior, inferior, or differential anti-cancer effects in vivo compared to more extensively studied flavonoids like quercetin.

Neurodegenerative and Ocular Damage Models

This compound has demonstrated protective effects in preclinical models of ocular damage. In a rat model of light-emitting diode (LED)-induced retinal damage, this compound was evaluated for its potential to support eye health. mdpi.comnih.gov The study found that treatment with this compound exhibited protective effects on the retina, which was possibly due to the modulation of neuroplasticity markers and nuclear transcription factors in the retinal cells. mdpi.com Specifically, the administration of this compound effectively reversed negative changes caused by LED exposure, suppressing inflammatory markers like NF-κB and enhancing the Nrf2/HO-1 antioxidant pathway. mdpi.comnih.gov

While direct research on this compound in specific neurodegenerative disease models like Alzheimer's or Parkinson's is less common than for its relative quercetin, its demonstrated antioxidant and anti-inflammatory mechanisms are highly relevant to these conditions. nih.govmdpi.comaging-us.commdpi.commdsabstracts.orgmdpi.comtandfonline.comnih.gov For example, quercetin has been shown to protect neuronal cells from oxidative damage, reduce neuroinflammation, and inhibit the aggregation of proteins like amyloid-β, which are hallmarks of Alzheimer's disease. nih.govmdpi.comtandfonline.com Given that this compound exhibits potent antioxidant and anti-inflammatory activities, sometimes even surpassing quercetin, it is a promising candidate for future studies in neurodegenerative models. mdpi.combiomolther.org

Table 1: Research Findings of this compound in Ocular Damage Models

| Model System | Key Findings | Mechanistic Insights | Citation |

|---|---|---|---|

| Rat model of LED-induced retinal damage | Exhibited protective effects on the retina; reversed LED-induced damage. | Suppressed inflammatory markers (NF-κB, ICAM, GFAP, MCP-1); Enhanced antioxidant pathways (Nrf2, HO-1); Modulated neuroplasticity markers (GAP43, NCAM). | mdpi.comnih.govresearchgate.net |

Comparative Efficacy and Mechanistic Differentiations from Related Flavonoids (e.g., Quercetin, Patuletin)

This compound's biological activities are often compared to its structurally similar relatives, quercetin and patuletin (B190373), with the primary difference being the substitution at the C6 position of the A-ring. Quercetin has a hydrogen atom, this compound has a hydroxyl (-OH) group, and patuletin has a methoxy (B1213986) (-OCH3) group at this position. mdpi.com These seemingly minor structural variations lead to notable differences in their therapeutic efficacy and mechanisms.

This compound vs. Quercetin: Several studies indicate that this compound can exhibit stronger biological activities than quercetin.

Anti-inflammatory Activity: In human keratinocytes, this compound showed a stronger inhibitory effect on the mRNA expression of inflammatory chemokines (TARC and MDC) than quercetin. biomolther.orgresearchgate.netresearchgate.net This suggests a superior potential for managing inflammatory skin conditions.

Antioxidant Activity: While some studies report similar free radical scavenging activities for both compounds, others have found that this compound possesses stronger antioxidant activity. mdpi.comfrontiersin.org For instance, in a model of LED-induced retinal damage, this compound was more effective than quercetin at inhibiting inflammatory cytokines. mdpi.com The additional hydroxyl group on the A-ring of this compound is thought to contribute to its enhanced antioxidant capacity. frontiersin.org

This compound vs. Patuletin:

Antiproliferative and Apoptotic Activity: A comparative study on cervical, breast, and lung cancer cell lines evaluated the antiproliferative effects of quercetin, this compound, and patuletin. mdpi.comresearchgate.net The results showed that patuletin, with its methoxyl group at C6, enhanced the potency of the compound. mdpi.comilo.org All three compounds were found to induce apoptosis through the intrinsic pathway, involving the activation of caspase-9 and caspase-3. mdpi.com Patuletin demonstrated a great capacity to induce caspase-3 activation. medchemexpress.com

Structure-Activity Relationship: The substitution at the C6 position is crucial for the antiproliferative activity. The presence of a methoxyl group in patuletin appears to be more favorable for enhancing anticancer potency compared to the hydroxyl group of this compound and the hydrogen of quercetin in the tested cell lines. mdpi.com

Table 2: Comparative Efficacy of this compound and Related Flavonoids

| Compound | Structural Difference (at C6) | Comparative Efficacy & Mechanistic Notes | Citation |

|---|---|---|---|

| This compound | Hydroxyl (-OH) group | Often shows stronger anti-inflammatory and antioxidant activity than quercetin. The C6-OH group enhances its radical scavenging capacity. Its antiproliferative effect is noted but can be less potent than patuletin in some cancer cell lines. | mdpi.commdpi.combiomolther.orgfrontiersin.org |

| Quercetin | Hydrogen (-H) atom | Serves as a common benchmark. It possesses well-documented antioxidant, anti-inflammatory, and anticancer properties. The absence of a substituent at C6 makes it less potent in some assays compared to this compound and patuletin. | mdpi.commdpi.combiomolther.org |

| Patuletin | Methoxy (-OCH3) group | The C6-OMe group appears to enhance antiproliferative potency against several cancer cell lines compared to both quercetin and this compound. It is a potent inducer of apoptosis via caspase activation. | mdpi.commedchemexpress.comilo.org |

Future Research Trajectories and Translational Implications

Bridging Preclinical Discoveries to Clinical Applicability

A substantial body of preclinical evidence highlights the therapeutic promise of quercetagetin. However, the journey from laboratory findings to clinical use is a critical and challenging phase. Current research indicates that this compound and its derivatives exhibit significant antiproliferative activity against various cancer cell lines, including leukemia. mdpi.comnih.gov For instance, in vitro studies have demonstrated its ability to induce apoptosis and arrest the cell cycle in cancer cells. mdpi.com

The translation of these promising preclinical results into effective clinical applications requires a structured approach. This involves well-designed clinical trials to validate the findings from animal and cell-based studies in human subjects. While comprehensive clinical trial data for this compound remains an area for future development, the extensive preclinical data provides a strong rationale for initiating such studies. researchgate.net The primary goal is to establish a clear connection between the mechanisms observed in preclinical models and therapeutic outcomes in patients, ensuring that the potent biological activities seen in the lab translate into tangible health benefits.

Addressing Bioavailability Challenges and Delivery System Innovations

A significant hurdle for the clinical application of many flavonoids, including this compound, is their low bioavailability. researchgate.net This limitation stems from factors such as poor water solubility and susceptibility to metabolic processes in the body, which can reduce the concentration of the active compound reaching its target site. Overcoming this challenge is paramount for the therapeutic success of this compound.

Research is increasingly focused on the development of innovative drug delivery systems to enhance the bioavailability of such compounds. While specific research on this compound delivery systems is an emerging field, strategies employed for structurally similar flavonoids like quercetin (B1663063) offer a roadmap. ingentaconnect.comnih.govnih.gov These advanced systems are designed to improve solubility, protect the compound from degradation, and facilitate its absorption.